molecular formula C14H14BrF2N7O3 B10948905 2-{1-[4-bromo-3-(difluoromethyl)-5-methyl-1H-pyrazol-1-yl]ethyl}-5-[2-(4-nitro-1H-pyrazol-1-yl)ethyl]-1,3,4-oxadiazole

2-{1-[4-bromo-3-(difluoromethyl)-5-methyl-1H-pyrazol-1-yl]ethyl}-5-[2-(4-nitro-1H-pyrazol-1-yl)ethyl]-1,3,4-oxadiazole

Cat. No.: B10948905
M. Wt: 446.21 g/mol
InChI Key: QFGLKNVNWZLLPP-UHFFFAOYSA-N
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Description

2-{1-[4-bromo-3-(difluoromethyl)-5-methyl-1H-pyrazol-1-yl]ethyl}-5-[2-(4-nitro-1H-pyrazol-1-yl)ethyl]-1,3,4-oxadiazole is a complex organic compound that features a combination of pyrazole and oxadiazole rings

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-{1-[4-bromo-3-(difluoromethyl)-5-methyl-1H-pyrazol-1-yl]ethyl}-5-[2-(4-nitro-1H-pyrazol-1-yl)ethyl]-1,3,4-oxadiazole typically involves multiple steps, starting from commercially available precursors. The key steps include the formation of the pyrazole and oxadiazole rings, followed by their functionalization.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic routes to improve yield and reduce costs. This could include the use of continuous flow reactors and advanced purification techniques.

Chemical Reactions Analysis

Types of Reactions

2-{1-[4-bromo-3-(difluoromethyl)-5-methyl-1H-pyrazol-1-yl]ethyl}-5-[2-(4-nitro-1H-pyrazol-1-yl)ethyl]-1,3,4-oxadiazole can undergo various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide.

    Reduction: Lithium aluminum hydride, hydrogen gas with a palladium catalyst.

    Substitution: Sodium azide, potassium cyanide.

Major Products

    Oxidation: Formation of oxides and carboxylic acids.

    Reduction: Formation of amines.

    Substitution: Formation of azides and nitriles.

Scientific Research Applications

2-{1-[4-bromo-3-(difluoromethyl)-5-methyl-1H-pyrazol-1-yl]ethyl}-5-[2-(4-nitro-1H-pyrazol-1-yl)ethyl]-1,3,4-oxadiazole has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-{1-[4-bromo-3-(difluoromethyl)-5-methyl-1H-pyrazol-1-yl]ethyl}-5-[2-(4-nitro-1H-pyrazol-1-yl)ethyl]-1,3,4-oxadiazole involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects . The pathways involved may include inhibition of enzyme activity or modulation of receptor signaling .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-{1-[4-bromo-3-(difluoromethyl)-5-methyl-1H-pyrazol-1-yl]ethyl}-5-[2-(4-nitro-1H-pyrazol-1-yl)ethyl]-1,3,4-oxadiazole is unique due to its combination of pyrazole and oxadiazole rings, along with the presence of bromo, difluoromethyl, and nitro groups. This unique structure imparts specific chemical and biological properties that are not found in similar compounds .

Properties

Molecular Formula

C14H14BrF2N7O3

Molecular Weight

446.21 g/mol

IUPAC Name

2-[1-[4-bromo-3-(difluoromethyl)-5-methylpyrazol-1-yl]ethyl]-5-[2-(4-nitropyrazol-1-yl)ethyl]-1,3,4-oxadiazole

InChI

InChI=1S/C14H14BrF2N7O3/c1-7-11(15)12(13(16)17)21-23(7)8(2)14-20-19-10(27-14)3-4-22-6-9(5-18-22)24(25)26/h5-6,8,13H,3-4H2,1-2H3

InChI Key

QFGLKNVNWZLLPP-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C(=NN1C(C)C2=NN=C(O2)CCN3C=C(C=N3)[N+](=O)[O-])C(F)F)Br

Origin of Product

United States

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